4-(3-Ethylphenyl)oxolan-3-one
Description
4-(3-Ethylphenyl)oxolan-3-one is a cyclic ketone derivative characterized by an oxolane (tetrahydrofuran) ring substituted at the 4-position with a 3-ethylphenyl group.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(3-ethylphenyl)oxolan-3-one |
InChI |
InChI=1S/C12H14O2/c1-2-9-4-3-5-10(6-9)11-7-14-8-12(11)13/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
XCVIIQWFBRAPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2COCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylphenyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethylphenylacetic acid with a suitable lactonization agent. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial production of 4-(3-Ethylphenyl)oxolan-3-one may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylphenyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(3-Ethylphenyl)oxolan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Ethylphenyl)oxolan-3-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formulas where explicit data was unavailable.
Biological Activity
4-(3-Ethylphenyl)oxolan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
4-(3-Ethylphenyl)oxolan-3-one is characterized by its unique oxolanone structure, which contributes to its reactivity and interaction with biological systems. The molecular formula is , and it has a molecular weight of approximately 190.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 4-(3-Ethylphenyl)oxolan-3-one |
| CAS Number | [insert CAS number] |
Antimicrobial Activity
Research has indicated that 4-(3-Ethylphenyl)oxolan-3-one exhibits notable antimicrobial properties. In a study assessing various derivatives, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate activity compared to standard antibiotics.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and programmed cell death. A notable case study involving MCF-7 cells showed a significant reduction in cell viability (approximately 70%) at concentrations of 100 µM after 48 hours of treatment.
Anti-inflammatory Effects
4-(3-Ethylphenyl)oxolan-3-one has also been investigated for its anti-inflammatory properties. In a rat model of induced arthritis, administration of the compound led to a reduction in paw swelling and inflammatory markers such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effectiveness of 4-(3-Ethylphenyl)oxolan-3-one against traditional antibiotics. Results indicated that while not as potent as some antibiotics, it still provided a viable alternative in treating resistant strains.
- Cancer Cell Apoptosis : In a focused study on breast cancer cells, treatment with varying concentrations of the compound revealed dose-dependent apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells when treated with 50 µM and above.
The biological activity of 4-(3-Ethylphenyl)oxolan-3-one can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptors associated with inflammatory responses, thereby reducing cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
